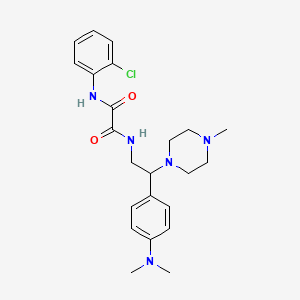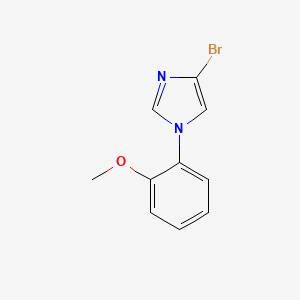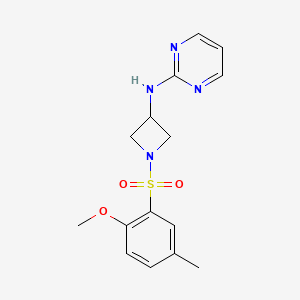
N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, also known as AZD-6738, is a small molecule inhibitor of the enzyme Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA damage response pathway, and its inhibition has shown potential in various cancer therapies.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds similar to “N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine” have been studied for their potential antiviral properties. Indole derivatives, which share structural similarities, have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could be explored for its efficacy against viral infections, potentially contributing to the development of new antiviral drugs.
Anticancer Properties
The structural framework of the compound is indicative of potential anticancer activities. Indole derivatives, which are structurally related, have been found to possess anticancer properties . Therefore, it’s plausible that “N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine” could be synthesized and screened for similar pharmacological activities, particularly in targeting specific cancer cell lines.
Enzyme Inhibition
Organoboron compounds, which can be structurally related to our compound, are often used as enzyme inhibitors . The presence of a sulfonamide group in the compound suggests that it could act as a potential site for nucleophilic attack, which is a common mechanism in enzyme inhibition. This property could be harnessed in the design of new drugs targeting specific enzymes involved in disease processes.
Development of Ligands for Receptors
The compound’s molecular structure indicates potential as a ligand for various receptors. Indole derivatives are known to bind with high affinity to multiple receptors , which is crucial for the development of new therapeutic agents. Research into the binding properties of “N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine” could lead to the discovery of new receptor targets and the development of receptor-specific drugs.
Antimicrobial and Antibacterial Applications
Indole derivatives have been reported to exhibit antimicrobial and antibacterial activities . Given the structural similarities, “N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine” could be investigated for its potential use in combating bacterial infections, either as a standalone agent or as a synergistic compound in combination with other antibiotics.
Chemical Synthesis and Drug Development
The compound could serve as an intermediate in the synthesis of more complex molecules. Its structural features, such as the sulfonamide group, make it a candidate for further chemical modifications, which could lead to the development of a variety of pharmacologically active molecules .
Eigenschaften
IUPAC Name |
N-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-11-4-5-13(22-2)14(8-11)23(20,21)19-9-12(10-19)18-15-16-6-3-7-17-15/h3-8,12H,9-10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGEUCKIJCSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

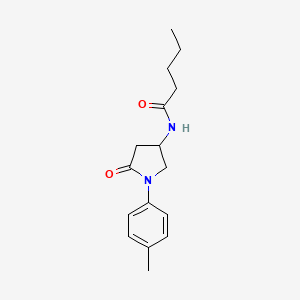
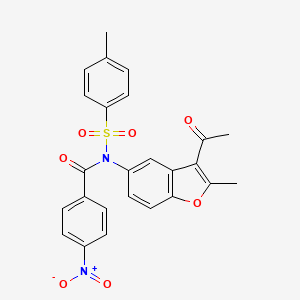


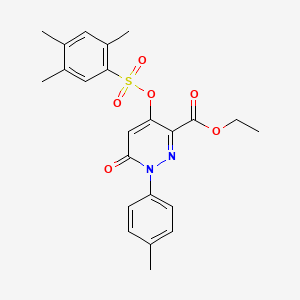

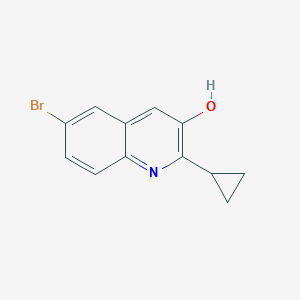
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2866538.png)

![1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane](/img/structure/B2866541.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2866542.png)
amino}ethan-1-ol](/img/structure/B2866543.png)
